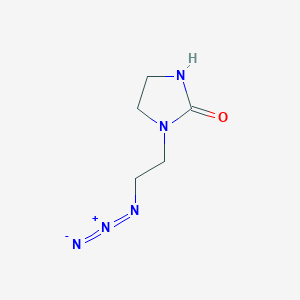
2-((テトラヒドロフラン-3-イル)メトキシ)イソニコチン酸
説明
“2-((Tetrahydrofuran-3-yl)methoxy)isonicotinic acid” is a compound that contains a tetrahydrofuran moiety and an isonicotinic acid moiety . Isonicotinic acid, also known as pyridine-4-carboxylic acid, is an organic compound with the formula C5H4N(CO2H). It is a derivative of pyridine with a carboxylic acid substituent at the 4-position . Tetrahydrofuran (THF) is an organic compound classified as a cyclic ether .
科学的研究の応用
官能化テトラヒドロフラン誘導体の合成
この化合物は、官能化テトラヒドロフラン誘導体の合成に使用できます . 2,5-ジメチルフランのメチル基を官能化する3段階戦略が提案されています。これには、2,5-ジメチルフランの環状開裂による2,5-ヘキサンジオンへの変換、アルデヒドとのさらなるアルドール縮合、縮合中間体の水素化・環化によるアルキル化テトラヒドロフランの生成が含まれます .
2. ベンゾフラン誘導体の生物活性と合成 この化合物は、ベンゾフラン誘導体の生物活性と合成において役割を果たす可能性があります . ベンゾフラン化合物は、自然界に広く存在する化合物群です。 多くの研究で、ベンゾフラン化合物のほとんどが、抗腫瘍、抗菌、抗酸化、抗ウイルスなどの強力な生物活性を有することが示されています .
音波化学的ヘテロ環化
この化合物は、音波化学的ヘテロ環化に潜在的に使用できます . このプロセスには、音波を使用して化学反応を誘発することが含まれます。
ディーゼル燃料前駆体への変換
この化合物は、2-メチルフランをディーゼル燃料前駆体に変換するための触媒として使用できます .
2,5-トランス-テトラヒドロフラン-3-オンの形成
この化合物は、2,5-トランス-テトラヒドロフラン-3-オンの形成に使用できます . このプロセスには、VO (acac)2 を用いたビスホモアリルアルコールの立体特異的エポキシ化が含まれます .
生化学分析
Biochemical Properties
2-((Tetrahydrofuran-3-yl)methoxy)isonicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the metabolism of pyridinecarboxylic acids . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity. This compound can act as a substrate or inhibitor, depending on the specific enzyme and reaction conditions.
Cellular Effects
The effects of 2-((Tetrahydrofuran-3-yl)methoxy)isonicotinic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the proliferation of certain cell lines, potentially through the modulation of signaling pathways involved in cell growth and apoptosis . Additionally, it can alter gene expression patterns, leading to changes in the production of key metabolic enzymes and other proteins.
Molecular Mechanism
At the molecular level, 2-((Tetrahydrofuran-3-yl)methoxy)isonicotinic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain enzymes involved in the synthesis of pyridinecarboxylic acids . This inhibition can result in altered metabolic flux and changes in the levels of various metabolites. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 2-((Tetrahydrofuran-3-yl)methoxy)isonicotinic acid can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions . Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-((Tetrahydrofuran-3-yl)methoxy)isonicotinic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, the compound can exhibit toxic or adverse effects, including organ damage and metabolic disturbances.
Metabolic Pathways
2-((Tetrahydrofuran-3-yl)methoxy)isonicotinic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that are part of the pyridinecarboxylic acid metabolism . These interactions can influence the overall metabolic flux and the levels of various metabolites. The compound can also be metabolized through oxidation and conjugation reactions, leading to the formation of various metabolites.
Transport and Distribution
The transport and distribution of 2-((Tetrahydrofuran-3-yl)methoxy)isonicotinic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound in different cellular compartments. For instance, the compound may be preferentially taken up by certain cell types or tissues, leading to localized effects.
Subcellular Localization
The subcellular localization of 2-((Tetrahydrofuran-3-yl)methoxy)isonicotinic acid is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it can exert its biochemical effects. For example, it may localize to the mitochondria, where it can influence energy metabolism and other mitochondrial functions.
特性
IUPAC Name |
2-(oxolan-3-ylmethoxy)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-11(14)9-1-3-12-10(5-9)16-7-8-2-4-15-6-8/h1,3,5,8H,2,4,6-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAYPTATJRTRLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1COC2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


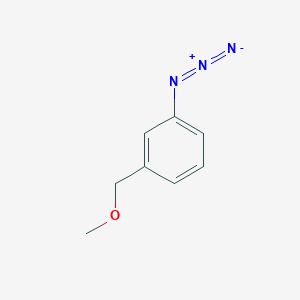
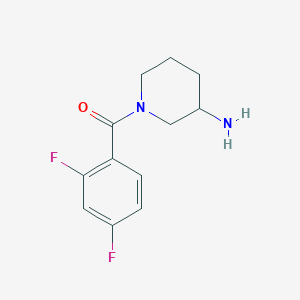
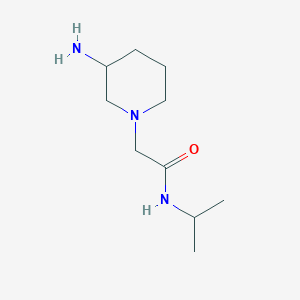
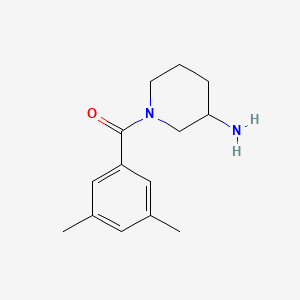
![1-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B1464426.png)
![1-[(4-Ethylphenyl)methyl]piperidin-3-amine](/img/structure/B1464427.png)
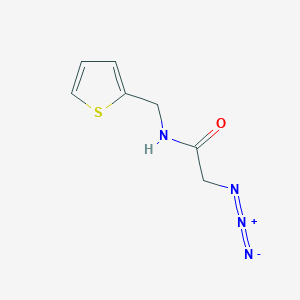
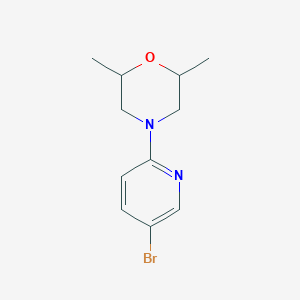
![N-[(2-bromophenyl)methyl]pyrazin-2-amine](/img/structure/B1464432.png)
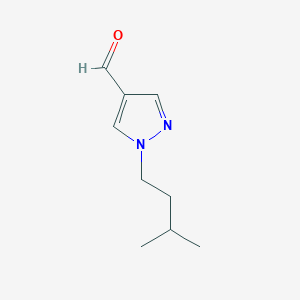

![({Bicyclo[2.2.1]heptan-2-yl}methyl)(tert-butyl)amine](/img/structure/B1464436.png)
![2-(Azidomethyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B1464437.png)
